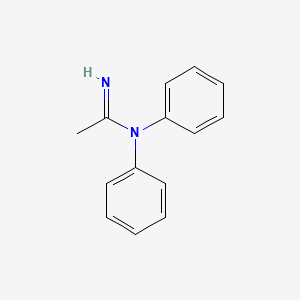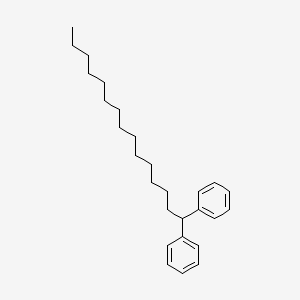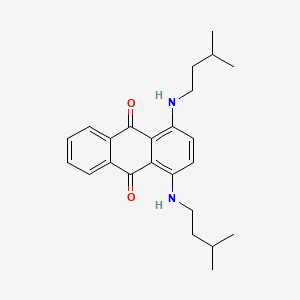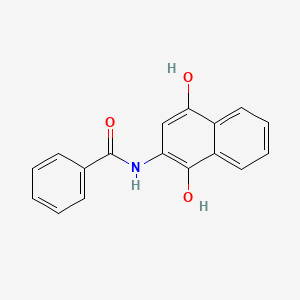
(1,3-Dimethylcyclohexyl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 264-403-5, also known as Benzalkonium Chloride, is a quaternary ammonium compound widely used for its antimicrobial properties. It is commonly found in disinfectants, antiseptics, and preservatives. Benzalkonium Chloride is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
準備方法
Synthetic Routes and Reaction Conditions: Benzalkonium Chloride is typically synthesized through the reaction of benzyl chloride with a mixture of long-chain alkyl dimethylamines. The reaction is carried out in an aqueous medium, and the resulting product is purified through various methods such as crystallization or distillation.
Industrial Production Methods: In industrial settings, Benzalkonium Chloride is produced in large quantities using continuous flow reactors. The process involves the controlled addition of benzyl chloride to a solution of alkyl dimethylamines under specific temperature and pressure conditions. The product is then subjected to purification steps to achieve the desired concentration and purity.
Types of Reactions:
Oxidation: Benzalkonium Chloride can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: Benzalkonium Chloride can participate in substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of Benzalkonium Chloride.
Reduction: Reduced forms of the compound.
Substitution: Substituted benzalkonium derivatives with different functional groups.
科学的研究の応用
Benzalkonium Chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as a disinfectant and preservative in laboratory settings.
Medicine: Utilized in antiseptic formulations for wound care and surgical scrubs.
Industry: Incorporated into cleaning products, sanitizers, and preservatives for various consumer goods.
作用機序
Benzalkonium Chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. It binds to the phospholipids in the cell membrane, causing leakage of cellular contents and ultimately leading to cell death. This mechanism is effective against a wide range of bacteria, fungi, and viruses.
類似化合物との比較
Cetylpyridinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Chlorhexidine: A bisbiguanide compound used as an antiseptic and disinfectant.
Octenidine Dihydrochloride: A cationic surfactant with broad-spectrum antimicrobial activity.
Uniqueness of Benzalkonium Chloride: Benzalkonium Chloride is unique due to its combination of high efficacy, low toxicity, and versatility in various applications. It is effective at low concentrations and can be formulated into a wide range of products, making it a valuable compound in both medical and industrial settings.
特性
CAS番号 |
63667-10-7 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
(1,3-dimethylcyclohexyl)methyl acetate |
InChI |
InChI=1S/C11H20O2/c1-9-5-4-6-11(3,7-9)8-13-10(2)12/h9H,4-8H2,1-3H3 |
InChIキー |
ZSQCHEKOWLZTIE-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)(C)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12647514.png)








![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)

![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
